molecular formula C12H18N2 B1473270 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1428233-52-6

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No.: B1473270
CAS No.: 1428233-52-6
M. Wt: 190.28 g/mol
InChI Key: ABVCALJSWLYXHD-UHFFFAOYSA-N
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Description

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and is known to exhibit a broad range of biological activities. Some benzimidazoles have been used as pharmaceuticals, including antiparasitic drugs .

    Target of Action

    Benzimidazoles often interact with beta-tubulin, inhibiting its polymerization into microtubules . This disrupts cellular processes, including cell division.

    Mode of Action

    By binding to beta-tubulin, benzimidazoles prevent the formation of microtubules, structures necessary for cell division and other important cellular functions .

    Biochemical Pathways

    The disruption of microtubule formation affects many biochemical pathways. For instance, it can lead to cell cycle arrest and apoptosis, or programmed cell death .

    Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of benzimidazoles can vary widely depending on their specific chemical structure. Some are well-absorbed and widely distributed throughout the body, while others are not .

    Result of Action

    The ultimate effect of benzimidazoles on cells is often cell death due to the disruption of vital cellular processes .

    Action Environment

    The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidizing agents, which catalyze its formation . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interaction with proteins can alter their conformation and function, thereby influencing various biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with oxidizing agents results in the formation of benzimidazole derivatives . These interactions can lead to changes in gene expression, influencing the synthesis of proteins involved in critical cellular functions. The binding interactions of this compound with enzymes can either enhance or inhibit their activity, thereby modulating biochemical pathways.

Properties

IUPAC Name

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVCALJSWLYXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole
Reactant of Route 5
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole
Reactant of Route 6
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole

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